molecular formula C10H12BrN3 B8501455 (S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

(S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

Cat. No. B8501455
M. Wt: 254.13 g/mol
InChI Key: UTURCBLXOVRHBL-LURJTMIESA-N
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Patent
US08835420B2

Procedure details

Ortho-chloro-D-tartranilic acid (i.e., (2S,3S)-4-((2-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid) (177.5 g, 683.6 mmol) was suspended in water (367 mL) and isopropanol (1.43 L). The mixture was warmed to 40-45° C. over a period of 10 minutes. A solution of 1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine (170 g, 669 mmol) in IPA was added slowly over a period of 10 minutes while maintaining the temperature of the reaction mixture at 35-45° C. The transfer vessel was rinsed with IPA (100 mL). The IPA rinse was added to the reaction mixture, which was then warmed to 80-85° C. and stirred at this temperature for 15 minutes. The mixture was cooled to 70-75° C. over a period of 30 minutes and a seed of ortho-chloro-D-tartranilic acid salt of (S)-1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine (350 mg) was added. The reaction mixture was maintained at 70-75° C. for an additional 20 minutes before cooling the mixture to 60-65° C. over a period of 45 minutes. The reaction mixture was maintained at 60-65° C. with stirring for 2 hours before slowly cooling the mixture to 20° C. over a period of 9 hours. The mixture was stirred for 8 hours at 20° C. and then filtered. The solid product was washed with IPA/water (9:1 v/v, 2×510 mL) and then re-suspended in IPA/water (9:1 v/v, 1.19 L). The mixture was warmed to 40-45° C. and maintained at this temperature for 2 hours. The suspension was slowly cooled to 20° C. over a 1 hour period and maintained at 20° C. for 1.5 hours. The reaction mixture was filtered, washed with IPA/water (9:1 v/v, 595 mL), and dried under vacuum at 40° C. to give ortho-chloro-D-tartranilic acid salt of the title compound as a white solid (115.3 g, 99.1% de, 99.6% purity by HPLC).
Name
1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
367 mL
Type
solvent
Reaction Step Two
Quantity
1.43 L
Type
solvent
Reaction Step Three
Name
title compound
Yield
99.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[N:13]([CH3:14])[CH:12]=[CH:11][C:5]2=[N:6][C:7]=1[CH:8]([NH2:10])[CH3:9]>O.C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:13]([CH3:14])[CH:12]=[CH:11][C:5]2=[N:6][C:7]=1[C@@H:8]([NH2:10])[CH3:9]

Inputs

Step One
Name
1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine
Quantity
170 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1C(C)N)C=CN2C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
367 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.43 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture at 35-45° C
WASH
Type
WASH
Details
The transfer vessel was rinsed with IPA (100 mL)
WASH
Type
WASH
Details
The IPA rinse
ADDITION
Type
ADDITION
Details
was added to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to 80-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 70-75° C. over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
a seed of ortho-chloro-D-tartranilic acid salt of (S)-1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine (350 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 70-75° C. for an additional 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
before cooling the mixture to 60-65° C. over a period of 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 60-65° C.
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before slowly cooling the mixture to 20° C. over a period of 9 hours
Duration
9 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 8 hours at 20° C.
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid product was washed with IPA/water (9:1 v/v, 2×510 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 40-45° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was slowly cooled to 20° C. over a 1 hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 20° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with IPA/water (9:1 v/v, 595 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
title compound
Type
product
Smiles
BrC=1C=C2C(=NC1[C@H](C)N)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 115.3 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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